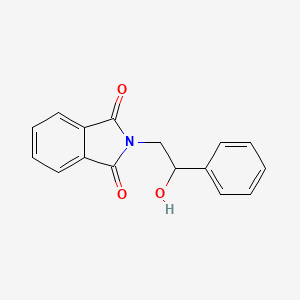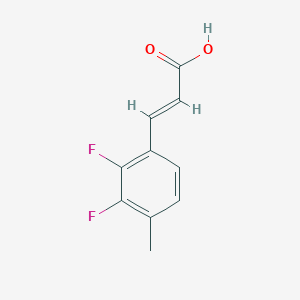![molecular formula C5H9NO3S B3010722 Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- CAS No. 80900-79-4](/img/structure/B3010722.png)
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- is a chemical compound that is commonly referred to as cysteamine or beta-mercaptoethylamine. It is a naturally occurring molecule that is found in various biological systems, including human cells. Cysteamine has been extensively studied for its potential therapeutic applications and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Thiol-ene Photopolymerization
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-: is a compound that has been evaluated for its application in thiol-ene photopolymerization. This process involves the reaction of thiols with enes (alkenes) to create polymers. The compound has been compared with commercially available mercaptopropionic ester-based thiols and has shown promising results. It offers high reaction rates and conversions of over 90%, indicating its efficiency in polymerization .
Dental Restoratives
The compound’s application extends to the field of dental restoratives. Its superior storage stability and higher glass transition temperatures make it an excellent candidate for dental applications. Photocured samples containing this compound can withstand water storage without significant loss in network properties, which is crucial for dental materials that are constantly exposed to moisture .
Automotive Resins
In the automotive industry, the need for high-performance resins is critical. The compound’s excellent degradation resistance and ability to maintain network properties after water storage make it suitable for automotive resins. These properties ensure the longevity and durability of materials used in automotive applications .
High-Impact Strength Materials
Due to the homogenous network structure achieved through thiol-ene polymerization, materials with low polymerization shrinkage and high-impact strength can be developed using Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- . This makes it valuable for creating materials that require both strength and durability .
Degradation Resistance
The compound has shown excellent degradation resistance in photocured formulations. This characteristic is particularly important for materials that are exposed to harsh environmental conditions or chemicals that could potentially degrade other types of resins .
Silicon-Based Mercaptans Synthesis
This compound is also involved in the synthesis of silicon-based mercaptans, which are used as high-performance monomers for thiol-ene resins. These monomers contribute to the creation of materials with unique properties, such as increased thermal stability and resistance to environmental factors .
Step-Growth Polymerization
Unlike acrylate polymerization, thiol-ene polymerization follows a step-growth mechanismPropanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- is used in this process to achieve materials with unique properties, such as low shrinkage and high-impact strength, which are desirable in various industrial applications .
Storage Stability
The compound contributes to the storage stability of thiol-ene formulations. Formulations containing this compound have shown superiority in storage stability tests compared to other resins, which is a significant advantage for the shelf-life and quality control of polymeric materials .
Mecanismo De Acción
Target of Action
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-, is a complex compound with potential therapeutic applications. It’s worth noting that propanoic acid and its derivatives are commonly used as antimicrobial food additives, suggesting potential targets could be microbial cells .
Mode of Action
Propanoic acid, a related compound, is known to act as an antimicrobial agent, suggesting that this compound may interact with microbial cells to inhibit their growth or survival .
Biochemical Pathways
Propanoic acid, a related compound, is known to undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
Related compounds such as propanoic acid are known to have antimicrobial effects, suggesting that this compound may also have similar effects .
Propiedades
IUPAC Name |
3-oxo-3-(2-sulfanylethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-4(3-5(8)9)6-1-2-10/h10H,1-3H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFGOHJVMBEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)NC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)
![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B3010649.png)
![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)
![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3010662.png)